2-Benzhydrylquinuclidin-3-one is a chemical compound belonging to the class of quinuclidine derivatives. It is characterized by the presence of a benzhydryl group attached to the quinuclidinone structure, which contributes to its unique pharmacological properties. The compound has garnered attention in medicinal chemistry for its potential applications in treating various conditions, particularly in the realm of neuropharmacology.
The compound can be synthesized through several methods, primarily involving the modification of quinuclidinone derivatives. Notably, it serves as an intermediate in the synthesis of other bioactive molecules, including certain antagonists and therapeutics.
2-Benzhydrylquinuclidin-3-one is classified as a tertiary amine due to the nitrogen atom in its quinuclidine structure. Its molecular formula is CHNO, indicating that it contains two nitrogen atoms, which are integral to its biological activity.
The synthesis of 2-benzhydrylquinuclidin-3-one typically involves several key steps:
A detailed method includes mixing (Z)-2-benzylidene quinine-3-one with a Grignard reagent and a catalyst in a solvent like tetrahydrofuran, followed by a series of extraction and washing steps to yield 2-benzhydrylquinuclidin-3-one with high purity and yield .
The structure of 2-benzhydrylquinuclidin-3-one features a bicyclic quinuclidine ring system fused with a carbonyl group at the 3-position and a benzhydryl substituent at the 2-position. This arrangement imparts significant steric and electronic characteristics that influence its reactivity and biological interactions.
2-Benzhydrylquinuclidin-3-one can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The mechanism of action for 2-benzhydrylquinuclidin-3-one primarily involves interactions with neurotransmitter receptors. It has been shown to act as an antagonist at neurokinin receptors, particularly NK1 receptors, which are implicated in pain pathways and other neurogenic processes. The binding affinity and efficacy at these targets contribute to its therapeutic potential .
Relevant data from studies indicate that variations in synthesis methods can significantly affect yield and purity, impacting subsequent applications .
2-Benzhydrylquinuclidin-3-one has notable applications in scientific research:
Michael addition using copper(I) catalysts represents the most industrially advanced method for synthesizing 2-benzhydrylquinuclidin-3-one. This approach employs (Z)-2-benzylidenequinuclidin-3-one as the Michael acceptor and phenylmagnesium halides as nucleophiles. Copper(I) bromide (CuBr) demonstrates optimal catalytic performance at loadings of 1-7 mol% relative to the Grignard reagent, facilitating organocuprate formation that drives regioselective 1,4-addition. The reaction achieves 85% yield with >99.6% purity when conducted in anhydrous tetrahydrofuran (THF) at -5°C to 25°C for 12-15 hours [1] [9]. Alternative copper sources (CuI, CuCl) show reduced efficiency due to inferior ligand exchange kinetics and increased side-product formation. Solvent screening reveals THF and 2-methyltetrahydrofuran (2-Me-THF) provide optimal dipolar aprotic environments, while ethereal solvents like MTBE (methyl tert-butyl ether) decrease yields by 12% due to reduced cuprate solubility [1] [5].
Table 1: Copper-Catalyzed Michael Addition Optimization Parameters
Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
---|---|---|---|---|
Catalyst | CuBr | CuBr | CuI | CuCl |
Loading (mol%) | 10 | 12 | 10 | 9 |
Solvent | THF | THF | Me-THF | MTBE |
Temperature (°C) | -5 to 25 | -5 to 25 | -5 to 50 | -5 to 25 |
Reaction Time (h) | 15 | 12 | 8 | 15 |
Yield (%) | 85 | 80 | 77 | 73 |
Purity (%) | 99.6 | 99.2 | 99.3 | 99.2 |
Grignard reagent selection critically influences reaction efficiency due to steric constraints imposed by the quinuclidinone bicycle. Phenylmagnesium chloride (1.7-2.0 equiv) outperforms bromide and iodide variants, delivering 85-90% yield with minimized diaryl side-product formation (<5%). The chloride's enhanced nucleophilicity stems from accelerated Schlenk equilibrium favoring RMgCl species. Temperature profiling confirms that controlled addition at -5°C followed by gradual warming to 25°C suppresses ketone overreduction while maintaining Grignard activity. Notably, 2-Me-THF as solvent enables reaction completion within 8 hours at higher temperatures (50°C) without epimerization, attributed to its superior coordinating ability and higher boiling point versus THF. Post-reaction quenching employs saturated NH₄Cl solution to ensure protonolysis of organometallic intermediates without aqueous workup-induced product losses [3] [9].
Table 2: Grignard Reagent Performance Comparison
Grignard Reagent | Equivalents | Solvent | Temperature (°C) | Yield (%) | Side Products (%) |
---|---|---|---|---|---|
PhMgCl | 1.7 | THF | -5 to 25 | 85 | 8 |
PhMgBr | 1.5 | THF | -5 to 25 | 80 | 10 |
PhMgI | 1.2 | THF | -5 to 25 | 77 | 12 |
PhMgCl | 2.0 | 2-Me-THF | -10 to 10 | 90 | 5 |
Copper(I) iodide (CuI) demonstrates exceptional activity in cross-dehydrogenative couplings between quinuclidin-3-one and diphenylmethane derivatives. This method circumvents preformed organometallics by activating C-H bonds α-to nitrogen in the bicyclic system. Under oxidative conditions (O₂ atmosphere), CuI (10 mol%) facilitates single-electron transfer to generate α-amino radicals that subsequently trap benzhydryl cations. Solvent screening identifies toluene as optimal, providing 78% yield at 80°C within 24 hours. The mechanism involves Cu(I)/Cu(II) redox cycling with in situ-generated copper(II) hydroxide as the terminal oxidant. Catalyst evolution studies confirm CuI maintains structural integrity longer than CuBr or CuCl under these conditions, minimizing metallic copper precipitation that deactivates the catalytic cycle [4] [8].
Palladium-catalyzed Suzuki-Miyaura couplings enable introduction of substituted benzhydryl groups for structural diversification. This approach employs 2-chloroquinuclidin-3-one and arylboronic acids under Pd(PPh₃)₄ catalysis (5 mol%). Key innovations include: 1) Using K₂CO₃ in ethanol/water (3:1) as base-solvent system to prevent lactam hydrolysis; 2) Microwave irradiation at 100°C reducing reaction time to 1 hour versus 24 hours conventionally; 3) Electron-deficient benzhydryl boronic acids (e.g., 4-CF₃-C₆H₄B(OH)₂) achieving 65-70% yields due to accelerated transmetalation. This method facilitates access to analogs like 2-(4,4'-difluorobenzhydryl)quinuclidin-3-one – valuable for structure-activity relationship studies in medicinal chemistry [5] [8].
Classical resolution of racemic 2-benzhydrylquinuclidin-3-one exploits differential solubility of diastereomeric salts formed with chiral acids. (2R,3R)-di-O,O'-p-toluoyl-D-tartaric acid (DTTA) in ethanol/water induces selective crystallization of the (S)-enantiomer salt (94% de) after 48 hours at 5°C. Freebase liberation using Na₂CO₃ yields enantiopure (S)-2-benzhydrylquinuclidin-3-one (>99% ee). Alternative resolving agents include:
Asymmetric Michael addition using chiral copper-box catalysts achieves direct enantioinduction. Copper(I)-(R)-Ph-box complex (5 mol%) catalyzes phenylmagnesium bromide addition to 2-benzylidenequinuclidin-3-one, affording (S)-2-benzhydrylquinuclidin-3-one in 82% yield and 90% ee. The transition state involves: 1) Square-planar Cu(I) coordination to both imine nitrogen and carbonyl oxygen; 2) Chiral pocket steering phenyl transfer si-face attack; 3) Rigid bicyclic system minimizing conformational ambiguity. Catalyst modifications with electron-withdrawing 3,5-(CF₃)₂C₆H₃ substituents on the bis(oxazoline) backbone improve enantioselectivity to 94% ee by enhancing Lewis acidity without compromising catalyst stability [4] [6].
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4